molecular formula C9H12NO3P B12543489 (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid CAS No. 653593-92-1

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid

Cat. No.: B12543489
CAS No.: 653593-92-1
M. Wt: 213.17 g/mol
InChI Key: UPPZTOFBQNDHGK-UHFFFAOYSA-N
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Description

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group attached to an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indane derivative with phosphorous acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as 1-propanol, with the use of azobisisobutyronitrile as a radical initiator .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phosphonic acid group can yield phosphine derivatives.

Scientific Research Applications

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid: Similar structure but with the amino group at a different position.

    (1-Amino-2,3-dihydro-1H-inden-1-yl)methanol: Similar structure but with a hydroxyl group instead of a phosphonic acid group.

Uniqueness

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is unique due to the presence of both an amino group and a phosphonic acid group on the indane ring system.

Properties

CAS No.

653593-92-1

Molecular Formula

C9H12NO3P

Molecular Weight

213.17 g/mol

IUPAC Name

(1-amino-2,3-dihydroinden-1-yl)phosphonic acid

InChI

InChI=1S/C9H12NO3P/c10-9(14(11,12)13)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2,(H2,11,12,13)

InChI Key

UPPZTOFBQNDHGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(N)P(=O)(O)O

Origin of Product

United States

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